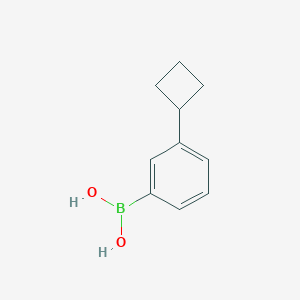

(3-Cyclobutylphenyl)boronic acid

Descripción

Significance of Organoboron Compounds in Modern Organic Synthesis

Organoboron compounds are organic compounds containing a carbon-boron bond. Their importance in organic synthesis stems from their remarkable versatility and the wide array of chemical transformations they can undergo. thieme.de These compounds are integral to modern synthetic organic chemistry due to their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme.de

Key reactions involving organoboron compounds include the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, hydroboration, and Petasis borono-Mannich reaction. numberanalytics.com These reactions have found widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. thieme.denumberanalytics.com The low toxicity and stability of many organoboron compounds further enhance their appeal as synthetic intermediates. thieme.de

The Unique Reactivity Profile of Arylboronic Acids

Arylboronic acids, characterized by a boronic acid group [-B(OH)2] attached to an aromatic ring, possess a distinct reactivity profile that makes them particularly valuable in organic synthesis. nih.gov The boron atom in arylboronic acids is electron-deficient, rendering it a mild Lewis acid. wikipedia.org This property allows for facile transmetalation with transition metal catalysts, a key step in many cross-coupling reactions. libretexts.org

The reactivity of arylboronic acids is influenced by several factors, including the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to accelerate certain reactions, while electron-withdrawing groups can have the opposite effect. nih.gov Furthermore, arylboronic acids can participate in various other transformations, such as dehydrative C-alkylation and allylation reactions, showcasing their catalytic potential. nih.gov Their ability to form reversible covalent bonds with diols is another key feature, enabling applications in sensing and self-healing materials. rsc.orgresearchgate.net

Positioning of (3-Cyclobutylphenyl)boronic Acid within the Arylboronic Acid Landscape

This compound is a specific arylboronic acid that features a cyclobutyl group attached to the phenyl ring at the meta-position relative to the boronic acid group. This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its reactivity and potential applications.

The presence of the cyclobutyl group, a four-membered aliphatic ring, introduces a degree of three-dimensionality to the otherwise planar phenylboronic acid structure. This can be advantageous in the design of drug candidates, where specific spatial arrangements are often required for optimal binding to biological targets. The cyclobutyl moiety can also influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the boronic acid group in cross-coupling reactions.

While not as commonly cited as simpler arylboronic acids like phenylboronic acid or tolylboronic acid, this compound and its derivatives are valuable intermediates in the synthesis of complex organic molecules. nih.gov Its utility lies in its ability to introduce a specific substituted phenyl fragment into a target molecule via powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. mdpi.comnih.gov

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C10H13BO2 |

| Molecular Weight | 176.02 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like methanol, and DMSO |

Propiedades

IUPAC Name |

(3-cyclobutylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,12-13H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBZIPRWPYPKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Cyclobutylphenyl Boronic Acid and Analogues

Established Methodologies for Arylboronic Acid Synthesis

The preparation of arylboronic acids is a well-researched area of synthetic chemistry, driven by their utility as stable and versatile intermediates. nih.gov Several principal routes have been established, each with distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions. These methods are generally applicable to the synthesis of (3-cyclobutylphenyl)boronic acid, typically starting from a corresponding halogenated or C-H activated precursor.

A classic and powerful method for creating a carbon-boron bond is through the reaction of an organolithium reagent with a boron electrophile, such as a trialkyl borate (B1201080). nih.gov The organolithium intermediate is most commonly generated in situ from an aryl halide (typically a bromide or iodide) via a metal-halogen exchange reaction. wikipedia.org

The process involves two main steps:

Halogen-Lithium Exchange: An aryl halide, such as 1-bromo-3-cyclobutylbenzene, is treated with an alkyllithium reagent, commonly n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This reaction is typically very fast, exchanging the halogen atom for a lithium atom to form an aryllithium species. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

Borylation: The newly formed aryllithium is then quenched with an electrophilic boron reagent, most often a trialkyl borate like trimethyl borate or triisopropyl borate. nih.govgoogle.com This forms a boronate ester intermediate.

Hydrolysis: The reaction mixture is subsequently hydrolyzed with an aqueous acid to yield the final arylboronic acid. google.com

This method is highly effective but requires stringent anhydrous conditions and low temperatures to manage the high reactivity of the organolithium reagents and prevent side reactions. google.com The use of flow chemistry has been explored to improve control over these fast, low-temperature reactions, suppressing side reactions and enhancing the borylation outcome. nih.gov

In recent decades, transition-metal-catalyzed direct C-H borylation has emerged as a more atom-economical and efficient alternative to traditional methods that require pre-functionalized aryl halides. nih.govmdpi.com This approach involves the direct conversion of an aromatic C-H bond into a C-B bond.

Catalysts based on iridium, rhodium, and palladium are commonly employed for this transformation. google.commdpi.comorganic-chemistry.org The reaction typically couples an arene, such as cyclobutylbenzene, with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). mdpi.com Iridium-catalyzed reactions, in particular, have shown broad substrate scope and functional group tolerance. organic-chemistry.org A significant advantage of this method is its ability to functionalize arenes without prior halogenation, simplifying synthetic sequences. However, controlling the regioselectivity of the borylation can be a challenge, often directed by steric or electronic factors of substituents already present on the aromatic ring.

A palladium-catalyzed method has also been developed for the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron, B₂(OH)₄. nih.govacs.org This protocol is notable for its operational simplicity, as it does not require anhydrous solvents and uses bench-stable reagents. nih.gov

The addition of organometallic reagents other than organolithiums to boron compounds is a widely used strategy. Grignard reagents (organomagnesium halides) are the most common alternative and offer a less reactive, and therefore often more manageable, option compared to organolithiums. nih.gov

The synthesis proceeds similarly to the lithium-halogen exchange route:

An aryl Grignard reagent, such as (3-cyclobutylphenyl)magnesium bromide, is prepared from the corresponding aryl bromide and magnesium metal. organic-chemistry.org

This Grignard reagent is then added to a trialkyl borate at temperatures ranging from -80 °C to 20 °C. google.comgoogle.com

Acidic hydrolysis of the resulting boronate ester furnishes the desired arylboronic acid.

Good yields of arylboronic acids have been reported using this Grignard method. Studies have also explored the reaction of arylmagnesium halides with borane (B79455) complexes (e.g., BH₃·THF) to produce arylborohydrides, which are then hydrolyzed to the corresponding arylboronic acids. This one-pot synthesis is convenient and can produce high yields.

Targeted Synthesis of Substituted Phenylboronic Acids

The synthesis of specifically substituted phenylboronic acids, such as this compound, generally employs the foundational methods described above, starting from an appropriately substituted precursor. psu.edu The choice of method often depends on the availability of starting materials and the compatibility of other functional groups on the aromatic ring.

For this compound, a common and logical precursor would be 1-bromo-3-cyclobutylbenzene . This starting material can be converted to the target boronic acid via two primary pathways:

Lithiation/Borylation: Reaction with n-butyllithium followed by quenching with triisopropyl borate and subsequent acidic workup. nih.gov

Grignard Formation/Borylation: Formation of the Grignard reagent using magnesium metal, followed by reaction with a borate ester and hydrolysis. organic-chemistry.org

Alternatively, direct C-H borylation of cyclobutylbenzene could be employed. This would likely yield a mixture of ortho, meta, and para isomers, from which the desired meta product, this compound, would need to be separated. The steric bulk of the cyclobutyl group would influence the regiochemical outcome of this reaction.

Synthetic Considerations for the Cyclobutyl Moiety

The presence of the cyclobutyl group introduces specific considerations into the synthetic strategy. The cyclobutyl ring itself is generally stable under the conditions required for most arylboronic acid syntheses. However, the key is the efficient and clean preparation of the necessary cyclobutyl-substituted aromatic precursor.

Drawing parallels from the synthesis of analogous compounds like cyclopropylboronic acid, the synthesis can be approached in two ways:

Pre-functionalization: Start with a molecule that already contains the cyclobutylphenyl scaffold, such as 1-bromo-3-cyclobutylbenzene, and then introduce the boronic acid group. This is often the most direct route. audreyli.com

Late-stage cyclopropanation/cyclobutylation: Introduce the cycloalkyl group onto an existing phenylboronic acid derivative. This is generally more complex and less common.

A practical synthesis of cyclopropylboronic acid involves the reaction of cyclopropylmagnesium bromide with trimethylborate, followed by an acidic quench, isolating the product as a stable white solid in good yield. audreyli.com A similar strategy is highly applicable for the synthesis of this compound from 3-bromocyclobutylbenzene. One-pot procedures starting from propargylic silyl (B83357) ethers have also been developed for complex cyclopropyl (B3062369) boronic acid pinacol (B44631) esters, highlighting advanced methods for constructing the ring and installing the boron functionality concurrently. strath.ac.uk

Academic Approaches to Purification and Characterization of Arylboronic Acids

The purification of arylboronic acids can be challenging due to their tendency to form cyclic trimeric anhydrides, known as boroxines, upon dehydration. psu.edu Furthermore, residual starting materials or byproducts from the synthesis can complicate isolation.

Several purification techniques are commonly used in academic and industrial settings:

Recrystallization: This is a common method, with solvents like water, benzene, or ethanol (B145695) being effective for certain arylboronic acids. researchgate.netreddit.com

Acid-Base Extraction/Derivatization: A powerful technique involves treating the crude boronic acid with a base to form a salt, which can be separated from non-acidic impurities by solvent extraction. The pure boronic acid is then regenerated by treating the isolated salt with acid. google.com Another approach is to form a crystalline adduct, for example with diethanolamine, which can be easily isolated and then cleaved to release the pure boronic acid. reddit.com

Chromatography: While standard silica (B1680970) gel column chromatography can be problematic due to the acidity of the silica and potential for compound degradation or irreversible binding, it can be successful for low- to mild-polarity boronic acids. researchgate.netreddit.com Neutral alumina (B75360) has also been used successfully. researchgate.net Reverse-phase chromatography (C18) is another option, though it can also present challenges. reddit.com

Characterization of the final product is typically achieved through standard spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) is essential for confirming the structure. Mass spectrometry provides molecular weight information, and infrared (IR) spectroscopy can identify key functional groups. Melting point analysis is also a standard technique for assessing the purity of solid boronic acids.

Reactivity and Mechanistic Investigations of 3 Cyclobutylphenyl Boronic Acid in Organic Transformations

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. (3-Cyclobutylphenyl)boronic acid serves as a versatile coupling partner in several of these transformations, including the Suzuki-Miyaura, Chan-Lam, and other related processes.

Suzuki-Miyaura Cross-Coupling: Scope and Mechanistic Aspects

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. wikipedia.orgmusechem.com This reaction is widely used to synthesize a variety of compounds, including biaryls, polyolefins, and styrenes. wikipedia.orgmusechem.com

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: libretexts.orgresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. musechem.comlibretexts.org This step is often the rate-determining step of the reaction. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species. organic-chemistry.org The transmetalation proceeds through an intermediate where the boronate is coordinated to the palladium complex. researchgate.net

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgresearchgate.net

A schematic representation of the Suzuki-Miyaura catalytic cycle is shown below:

The choice of ligands and bases plays a crucial role in the efficiency and scope of the Suzuki-Miyaura reaction, particularly when dealing with sterically hindered or electronically deactivated substrates.

Ligands: Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. musechem.com Sterically bulky and electron-rich phosphine ligands can facilitate both the oxidative addition and reductive elimination steps, which is particularly beneficial for reactions involving sterically demanding substrates like this compound. nih.gov The use of biaryl phosphine ligands, for instance, has been shown to be effective in the coupling of sterically hindered aryl chlorides with arylboronic acids. researchgate.net

Bases: A base is essential for the activation of the boronic acid to form the more reactive boronate species. organic-chemistry.org The strength and nature of the base can significantly impact the reaction rate and yield. acs.orgresearchgate.net For sterically hindered boronic acids, stronger bases are often required to achieve good results. acs.org Common bases used in Suzuki-Miyaura reactions include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. researchgate.net

The table below summarizes the effect of different bases on a model Suzuki-Miyaura coupling reaction.

| Base | Yield (%) |

| Na₂CO₃ | 98 |

| K₂CO₃ | 95 |

| K₃PO₄ | 92 |

| NaOH | 85 |

| KOH | 88 |

| NaOAc | 75 |

| TEA | 60 |

| This interactive table is based on representative data and illustrates general trends. |

While specific studies focusing solely on this compound are limited, its reactivity in C-C bond formation can be inferred from studies on other substituted phenylboronic acids. The cyclobutyl group at the meta-position introduces moderate steric bulk, which can influence the rate and efficiency of the coupling reaction.

In Suzuki-Miyaura reactions, the electronic nature of the substituents on the phenylboronic acid can affect the reaction outcome. Electron-donating groups generally enhance the nucleophilicity of the boronic acid, while electron-withdrawing groups can have the opposite effect. The cyclobutyl group is considered to be a weakly electron-donating alkyl group.

Research on sterically hindered boronic acids has shown that appropriate selection of catalyst, ligand, and base can overcome potential steric hindrance and lead to high yields of the desired biaryl products. researchgate.net For instance, the use of highly active palladium catalysts with bulky phosphine ligands has enabled the successful coupling of a wide range of sterically demanding substrates. researchgate.net

Chan-Lam Coupling and C-N/C-O/C-S Bond Formations

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds, using a copper catalyst. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an arylboronic acid with an amine, alcohol, or thiol. organic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be carried out under mild conditions, in the presence of air, and at room temperature. wikipedia.org

The proposed mechanism involves the formation of a copper(II)-aryl intermediate, which then reacts with the heteroatom nucleophile. Oxidative coupling and subsequent reductive elimination from a copper(III) species, which is facilitated by oxygen, leads to the final product. organic-chemistry.org

While there is a lack of specific literature on the Chan-Lam coupling of this compound, the general applicability of this reaction to a wide range of arylboronic acids suggests that it would be a viable substrate for forming C-N, C-O, and C-S bonds. organic-chemistry.orgalfa-chemistry.com The reaction has been successfully applied to various arylboronic acids to synthesize aryl amines, aryl ethers, and aryl thioethers. organic-chemistry.orgrsc.org

The table below shows representative examples of Chan-Lam couplings with different heteroatom nucleophiles.

| Nucleophile | Product Type | Catalyst |

| Aniline | C-N | Cu(OAc)₂ |

| Phenol | C-O | Cu(OAc)₂ |

| Thiophenol | C-S | Cu(OAc)₂ |

| This interactive table illustrates the versatility of the Chan-Lam coupling. |

Other Metal-Mediated Coupling Processes (e.g., Stille, Sonogashira, Liebeskind-Srogl)

In addition to the Suzuki-Miyaura and Chan-Lam reactions, this compound can potentially participate in other metal-mediated coupling processes.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. libretexts.org While boronic acids are not direct partners in the Stille reaction, the principles of palladium-catalyzed cross-coupling are similar to the Suzuki-Miyaura reaction.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org While the traditional Sonogashira reaction does not use boronic acids, variations have been developed that utilize arylboronic acids as the coupling partner for terminal alkynes.

Liebeskind-Srogl Coupling: This reaction is a palladium-catalyzed cross-coupling of a thioester with a boronic acid to produce a ketone. wikipedia.org It is a mechanistically unique transformation that proceeds under neutral conditions and has been applied to the synthesis of various biologically active compounds. nih.gov The reaction is mediated by a copper(I) carboxylate co-catalyst. rsc.org Given the broad scope of boronic acids used in this reaction, this compound is expected to be a suitable substrate.

Transition-Metal-Free Transformations of Arylboronic Acids

In recent years, significant research has focused on the functionalization of arylboronic acids without the use of transition metals, addressing concerns about cost and toxicity associated with metal catalysts. nih.govrsc.org These methods provide direct pathways to convert the C–B bond into various carbon-heteroatom and carbon-carbon bonds. nih.gov

The direct conversion of the carbon-boron bond of arylboronic acids into carbon-heteroatom bonds represents a powerful tool in organic synthesis. These transformations allow for the introduction of hydroxyl, amino, and halogen functionalities onto an aromatic ring, starting from a common boronic acid precursor like this compound.

Carbon-Oxygen Bond Formation (Hydroxylation): The synthesis of phenols from arylboronic acids is a fundamental transformation. While often achieved with reagents like hydrogen peroxide, alternative metal-free methods have been developed.

Carbon-Nitrogen Bond Formation (Amination): The formation of C-N bonds without transition metals is highly desirable for the synthesis of anilines, which are crucial intermediates in pharmaceuticals and materials science. nih.gov One approach involves the reaction of arylboronic acids with organic azides at elevated temperatures. nih.govcapes.gov.br Although effective for some substrates, the conditions can be harsh. Another significant advancement is the direct primary amination of arylboronic acids, a historically challenging transformation that has been achieved under metal-free conditions. acs.org

Carbon-Halogen Bond Formation (Halogenation): Aryl halides are versatile precursors for further synthetic manipulations. nih.gov The ipso-halogenation of arylboronic acids offers a regioselective method for their synthesis. For instance, fluorination can be achieved using electrophilic fluorine reagents such as Cesium fluoroxysulphate (CsSO₄F). nih.gov Similarly, diaryliodonium salts can be synthesized from electron-rich arylboronic acids using reagents like Koser's reagent. nih.gov

| Bond Formed | Reagent(s) | General Product | Reference |

|---|---|---|---|

| C-O | Oxone, H₂O | Phenol | nih.gov |

| C-N | Organic Azides (R-N₃), Xylene, 140 °C | Secondary Aromatic Amine | nih.govcapes.gov.br |

| C-F | Cesium fluoroxysulphate (CsSO₄F) | Aryl Fluoride (B91410) | nih.gov |

| C-I | PhI(OH)(OTs) (Koser's reagent) | Arylphenyliodonium Tosylate | nih.gov |

Arylboronic acids and their corresponding pinacol (B44631) esters can serve as precursors to aryl radicals under specific conditions, enabling a range of radical-mediated transformations. nih.govresearchgate.net Aryl pinacol boronate esters are often preferred due to their stability and ease of handling. acs.orgnih.gov

The generation of aryl radicals from aryl pinacol boronates can be initiated under mild, metal-free conditions. researchgate.net For example, using ammonium (B1175870) persulfate (APS) in an aqueous medium can generate aryl radicals that can participate in further reactions, such as modification of peptides and proteins. researchgate.net Another approach involves the photoredox activation of boronic acids or their boroxine (B1236090) trimers in the presence of a Lewis base catalyst, which forms a redox-active complex that can be oxidized to generate a carbon-centered radical. nih.gov Sandmeyer-type reactions, converting arylamines to arylboronates via diazonium salts, also proceed through a radical pathway and are generally tolerant of various functional groups. orgsyn.org These methods highlight the potential of this compound pinacol ester as a source of the 3-cyclobutylphenyl radical for specialized applications.

| Reactant | Initiator/Conditions | Intermediate | Potential Application | Reference |

|---|---|---|---|---|

| Aryl Pinacol Boronate | Ammonium Persulfate (APS), H₂O | Aryl Radical | Peptide Modification | researchgate.net |

| Arylboronic Acid | Photoredox Catalyst, Lewis Base, Visible Light | Aryl Radical | C-C Bond Formation | nih.gov |

| Aryldiazonium Salt | B₂pin₂, Visible Light, Organic Dye | Aryl Radical | Borylation | orgsyn.org |

Catalytic Applications of Arylboronic Acids

Beyond their role as stoichiometric reagents, arylboronic acids are emerging as effective organocatalysts for a variety of organic reactions. nih.gov Their catalytic activity stems primarily from their Lewis acidic character, which allows for the activation of various functional groups. nih.govresearchgate.net

The boron atom in arylboronic acids possesses a vacant p-orbital, rendering it a mild Lewis acid capable of reversibly forming covalent bonds with oxygen nucleophiles. nih.govresearchgate.net This property is harnessed to activate hydroxyl groups in alcohols and carboxylic acids, facilitating subsequent transformations. nih.govnih.gov

A combination of an arylboronic acid, such as pentafluorophenylboronic acid, and a co-catalyst like oxalic acid can effectively catalyze the dehydrative substitution of benzylic alcohols. nih.gov This system promotes the formation of C-O bonds for synthesizing ethers. nih.gov The mechanism is thought to involve the in-situ formation of a more active Brønsted acid catalyst from the boronic acid and the co-catalyst. acs.org In some cases, the arylboronic acid itself can act as a hydrogen bond donor catalyst, particularly when substituted with bulky groups at the ortho positions, which enhances its effective acidity. acs.org This activation mode is crucial for reactions like the conversion of CO₂ and epoxides into cyclic carbonates. acs.org

Arylboronic acids have proven to be effective catalysts for dehydrative carbon-carbon bond-forming reactions, which are atom-economical processes that generate water as the only byproduct. acs.org This strategy has been successfully applied to the C-alkylation of 1,3-dicarbonyl compounds using benzylic alcohols as electrophiles. acs.org Similarly, the dehydrative allylation of benzylic alcohols with nucleophiles like allyltrimethylsilane (B147118) can be catalyzed by arylboronic acids. acs.org

Furthermore, highly Lewis acidic boranes like B(C₆F₅)₃ can catalyze the transition-metal-free arylation and alkenylation of unprotected allylic alcohols with boronic acids, showcasing excellent regioselectivity and broad substrate scope under mild conditions. nih.gov These catalytic systems avoid the need for pre-activating the alcohol and use readily available boronic acids as the aryl or vinyl source.

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| C-Alkylation | Secondary Benzylic Alcohol | 1,3-Diketone | Arylboronic Acid / Oxalic Acid | Alkylated Diketone | acs.org |

| Allylation | Secondary Benzylic Alcohol | Allyltrimethylsilane | Arylboronic Acid / Oxalic Acid | Allylated Arene | acs.org |

| Arylation | Allylic Alcohol | Arylboronic Acid | B(C₆F₅)₃ | Allylated Arene | nih.gov |

The Lewis acidity of organoboron compounds enables them to catalyze reactions involving carbonyl compounds. wikipedia.org Arylboronic acids can activate aldehydes and ketones, facilitating nucleophilic additions. For instance, specially designed boro amino amide organocatalysts have been used to promote asymmetric cross-aldol reactions between ketones and aromatic aldehydes, demonstrating the potential for stereoselective C-C bond formation. rsc.org

In addition to direct catalysis, arylboronic acids are key reagents in metal-catalyzed additions to carbonyls. Ruthenium-catalyzed systems, for example, promote the enantioselective addition of arylboronic acids to aliphatic aldehydes to produce valuable chiral secondary alcohols. nih.gov The reaction proceeds via transmetalation of the arylboronic acid to the ruthenium center, followed by carbonyl insertion. nih.gov While this specific example involves a metal, it underscores the fundamental reactivity of the arylboronic acid as the aryl source in transformations involving carbonyl electrophiles.

Reversible Covalent Interactions

This compound is characterized by its capacity to engage in reversible covalent interactions, a hallmark of the boronic acid functional group. This reactivity is central to its application in molecular recognition, sensing, and the formation of dynamic materials. nih.govresearchgate.net The key to this behavior lies in the electron-deficient nature of the boron atom, which acts as a Lewis acid, readily interacting with Lewis basic species, most notably the hydroxyl groups of diols and polyols. nih.govresearchgate.net

Formation of Boronate Esters with Diols and Polyols

The reaction between a boronic acid and a compound containing 1,2- or 1,3-diol functionalities results in the formation of a cyclic boronate ester. This condensation reaction is covalent yet reversible under specific conditions, particularly in aqueous media. nih.govresearchgate.net The formation of five- or six-membered rings with cis-diols is particularly favorable. nih.gov The stability of the resulting boronate ester is influenced by several factors, including the structure and conformation of the diol, steric hindrance, and the electronic properties of the boronic acid itself. nih.gov

For arylboronic acids, the binding affinity for various diols can be quantified by an association constant (Ka). Diols with pre-organized cis-hydroxyl groups, such as those found in certain saccharides like fructose (B13574) and sorbitol, generally exhibit higher binding affinities compared to more flexible diols. nih.gov The cyclobutyl substituent at the meta-position of this compound is an alkyl group, which is generally considered to be weakly electron-donating. This property would be expected to slightly decrease the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid, which may in turn slightly lower its binding affinity for diols under identical conditions.

Table 1: Representative Association Constants (Ka) of Phenylboronic Acid with Various Polyols at pH 7.4 This table illustrates the typical binding affinities for a simple arylboronic acid. The values for this compound are expected to follow similar trends but may differ in magnitude.

| Diol/Polyol | Association Constant (Ka, M-1) |

| Sorbitol | 1100 |

| Fructose | 440 |

| Glucose | 19.4 |

| Data sourced from a competitive binding assay with Alizarin Red S (ARS) in phosphate-buffered saline at pH 7.4. nih.gov |

pH-Sensitive Behavior related to Boronate Ester Equilibria

A defining characteristic of the interaction between boronic acids and diols is its pronounced pH sensitivity. researchgate.net In an aqueous solution, the boronic acid (ArB(OH)₂) exists in equilibrium with its anionic, sp³-hybridized hydroxyboronate form (ArB(OH)₃⁻). researchgate.netresearchgate.net The formation of the boronate ester can proceed through either the neutral boronic acid or the anionic boronate, but the complex formed from the anionic boronate is generally more stable. nih.govresearchgate.net

The electronic nature of substituents on the phenyl ring directly influences the pKa. Electron-withdrawing groups decrease the pKa, making the boronic acid more acidic, while electron-donating groups increase the pKa. nih.gov The cyclobutyl group on this compound, being a weak electron-donating alkyl group, is expected to slightly raise the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8-9.0). nih.gov This suggests that optimal binding for this compound might occur at a slightly more alkaline pH than for phenylboronic acid itself. However, research has shown that the relationship is complex, and the general belief that a lower pKa always leads to stronger binding is not universally true, as the optimal pH for binding is a function of the pKa values of both the boronic acid and the diol. sci-hub.rusiena.edu

Table 2: Measured pKa Values for Representative Substituted Phenylboronic Acids This table demonstrates the effect of substituents on the acidity of the boronic acid group. The pKa of this compound is anticipated to be slightly higher than that of Phenylboronic Acid.

| Boronic Acid | Substituent | pKa |

| 4-Formylphenylboronic acid | 4-CHO (Electron-withdrawing) | 8.13 |

| Phenylboronic acid | -H (Neutral reference) | 8.98 |

| 3-Acetamidophenylboronic acid | 3-NHCOCH₃ (Electron-donating) | 9.08 |

| Data determined through spectroscopic titration. nih.gov |

Advanced Applications in Chemical Sciences

Medicinal Chemistry and Drug Discovery

(3-Cyclobutylphenyl)boronic acid has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive boronic acid moiety with a lipophilic cyclobutylphenyl group, offer a versatile platform for the synthesis of novel therapeutic agents.

As a Building Block for Bioactive Molecules and Combinatorial Libraries

This compound is a key intermediate in the synthesis of a variety of bioactive molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. nih.govgre.ac.uk This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides, enabling the construction of complex molecular scaffolds. nih.govgre.ac.uk The cyclobutylphenyl moiety is often incorporated into drug candidates to fill hydrophobic pockets in target enzymes or to improve metabolic stability. nih.govnih.gov

The utility of this compound as a building block is highlighted in several patents for the synthesis of kinase and protease inhibitors. For instance, it is a key reagent in the preparation of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors, which are under investigation for the treatment of inflammatory diseases, autoimmune disorders, and cancer. google.comgoogle.com Similarly, this boronic acid derivative is employed in the synthesis of Dipeptidyl Peptidase-1 (DPP-1) inhibitors, which are being explored for their therapeutic potential in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD).

The ability to readily incorporate the this compound into diverse molecular frameworks makes it a valuable component for the generation of combinatorial libraries. These libraries, containing a large number of structurally related compounds, are essential for high-throughput screening campaigns aimed at identifying new drug leads. rsc.org The straightforward nature of the Suzuki coupling allows for the systematic variation of other parts of the molecule while keeping the cyclobutylphenyl fragment constant, facilitating the exploration of structure-activity relationships (SAR). rsc.org

Table 1: Examples of Bioactive Molecules Synthesized Using this compound

| Compound Class | Therapeutic Target | Potential Indications |

| Pyrazolopyrimidine Derivatives | IRAK-4 | Inflammatory Diseases, Autoimmune Disorders, Cancer |

| Aminopyridine Derivatives | DPP-1 (Cathepsin C) | Chronic Obstructive Pulmonary Disease (COPD), Bronchiectasis |

Design and Synthesis of Boron-Containing Therapeutics

The incorporation of a boronic acid group into a therapeutic agent can confer unique biological activities. Boronic acids are known to form reversible covalent bonds with the active site serine residues of proteases, making them potent inhibitors of this enzyme class. pnas.orgnih.gov

Boronic acid-containing compounds, particularly peptide boronic acids, are effective inhibitors of serine proteases. pnas.org The mechanism of inhibition involves the boronic acid acting as a transition-state analog. The boron atom, in its sp2 hybridized state, is electrophilic and readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a tetrahedral boronate adduct, which mimics the tetrahedral intermediate of peptide bond hydrolysis. nih.govnih.gov This stable, yet reversible, covalent bond effectively blocks the enzyme's catalytic activity. pnas.org The potency of these inhibitors can be fine-tuned by modifying the peptide sequence to match the substrate specificity of the target protease. nih.gov

While specific studies on protease inhibitors derived directly from this compound are not extensively documented in peer-reviewed literature, its use in synthesizing DPP-1 inhibitors suggests that the resulting molecules likely employ this mechanism of action.

Boron-containing compounds, including boronic acids, have shown promise as antimicrobial agents. nih.govresearchgate.net For example, tavaborole, a benzoxaborole, is an FDA-approved antifungal agent. The boronic acid moiety is crucial for the antimicrobial activity of these compounds. While specific research on the antimicrobial properties of molecules derived directly from this compound is limited, the general class of boronic acids is being actively investigated for new antibacterial and antifungal therapies. nih.govresearchgate.net Some studies have shown that certain phenylboronic acid derivatives exhibit antimicrobial and antibiofilm activity. google.com However, a direct link or specific examples for this compound in this application are not yet prevalent in the scientific literature.

The boronic acid group is a key pharmacophore in many biologically active compounds, directly participating in binding to the target enzyme. nih.gov As discussed, its ability to form a reversible covalent bond with serine residues is a major contributor to the potency of boronic acid-based protease inhibitors. pnas.orgnih.gov

The cyclobutylphenyl portion of the molecule also plays a critical role in determining biological activity and selectivity. The cyclobutyl group is often used in drug design to introduce a three-dimensional element that can enhance binding to the target protein by fitting into specific hydrophobic pockets. nih.govnih.gov This can lead to increased potency and selectivity compared to planar aromatic substituents. The puckered conformation of the cyclobutane (B1203170) ring allows for specific spatial arrangements of substituents that can optimize interactions with the receptor. nih.gov Furthermore, the replacement of more flexible alkyl chains with a rigid cyclobutyl group can reduce the entropic penalty upon binding, leading to higher affinity. nih.gov The metabolic stability of a drug candidate can also be improved by the presence of a cyclobutyl group, as it is generally less susceptible to enzymatic degradation than linear alkyl chains. nih.gov

Bioconjugation Strategies Utilizing Boronic Acids

Boronic acids are versatile reagents in bioconjugation chemistry, which involves the linking of biomolecules to other molecules, such as drugs or imaging agents. rsc.orgrsc.org The ability of boronic acids to form reversible covalent bonds with diols is a key feature exploited in this area. rsc.org This reaction is particularly useful for targeting glycoproteins or other biomolecules containing cis-diol functionalities.

Furthermore, boronic acids can participate in various transition metal-catalyzed cross-coupling reactions, allowing for the site-specific modification of proteins and other biomolecules. rice.edu While general methods for boronic acid-based bioconjugation are well-established, specific examples detailing the use of this compound in this context are not widely reported in the current scientific literature. However, its inherent reactivity as a boronic acid suggests its potential applicability in developing novel bioconjugates.

Molecular Recognition and Sensing of Biological Analytes (e.g., Carbohydrates, Sialic Acid)

The primary mechanism for the molecular recognition capabilities of phenylboronic acids is their reversible interaction with compounds containing 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters. rsc.org This property makes them ideal for detecting and binding to a wide range of biological molecules, most notably carbohydrates, which are rich in diol functionalities. nih.govnih.gov

Carbohydrate Recognition: Carbohydrates like glucose, fructose (B13574), and galactose are challenging to differentiate due to their structural similarities. nih.gov Boronic acid-based receptors can be designed to selectively bind to specific saccharides. The binding affinity and selectivity are influenced by factors such as the pH of the medium and the electronic properties of the phenyl ring. nih.gov For this compound, the hydrophobic and sterically demanding cyclobutyl group could influence the orientation and accessibility of the boronic acid group, potentially leading to unique selectivity profiles for different carbohydrates compared to simpler phenylboronic acids.

Sialic Acid Sensing: Sialic acids are a family of sugars often found at the outermost end of glycan chains on cell surfaces. nih.gov Overexpression of certain sialic acids is a hallmark of various cancers, making them an important biomarker. nih.gov Phenylboronic acid derivatives have been successfully employed to target and sense sialic acids. nih.govnih.gov Heterocyclic boronic acids, for instance, have shown a high affinity and selectivity for sialic acids, particularly under the acidic conditions characteristic of tumor microenvironments. nih.gov It is conceivable that this compound could be incorporated into similar sensing platforms, where the cyclobutyl group might enhance binding or improve solubility in the non-polar environments of cell membranes.

| Analyte | Binding Principle | Key Interaction | Potential Influence of Cyclobutyl Group |

|---|---|---|---|

| Carbohydrates (e.g., Glucose) | Reversible covalent bond formation with cis-diols. nih.gov | Boronate Ester Formation | May alter binding selectivity due to steric effects and hydrophobicity. |

| Sialic Acid | Strong interaction with the glycerol-like side chain (a 1,2,3-triol). nih.gov | Boronate Ester Formation | Could enhance membrane interaction and modulate binding affinity. |

Advanced Delivery Systems (e.g., Glucose-Responsive Systems, Protein Delivery)

The reversible nature of the boronate ester bond is highly advantageous for creating "smart" drug delivery systems that release their payload in response to specific biological stimuli. bohrium.com

Glucose-Responsive Systems: A significant application of phenylboronic acid chemistry is in the development of self-regulated insulin (B600854) delivery systems for diabetes management. nih.govrsc.orgbohrium.com These systems are typically hydrogels or nanoparticles containing phenylboronic acid moieties. In low glucose conditions, the boronic acid groups crosslink with a diol-containing polymer or are otherwise in a stable state. As blood glucose levels rise, the glucose molecules, which are diols, compete for binding with the boronic acid groups. This competitive binding disrupts the crosslinks, leading to the swelling or disassembly of the material and the subsequent release of encapsulated insulin. nih.govnih.gov The incorporation of this compound into such a system could affect the glucose concentration at which this transition occurs, due to the electronic and steric influence of the cyclobutyl substituent on the pKa of the boronic acid and its binding affinity for glucose.

Protein and Drug Delivery: Phenylboronic acid-based nanocarriers are being explored for the targeted delivery of various therapeutics. nih.govbohrium.com For instance, nanoparticles decorated with phenylboronic acid can target cells that overexpress sialic acid, such as certain cancer cells. rsc.org Upon binding to the cell surface, the nanoparticles can be internalized, delivering their drug payload directly to the target. In other designs, pH-responsive systems utilize the fact that the boronate ester bond can be sensitive to pH changes. nih.govnih.gov Nanoparticles can be engineered to be stable at physiological pH (7.4) but to disassemble and release their cargo in the acidic environment of tumors or intracellular compartments. nih.govresearchgate.net The hydrophobicity imparted by the cyclobutyl group in this compound could be exploited to enhance the loading of hydrophobic drugs into these delivery vehicles. nih.govrsc.org

Materials Science and Engineering

The dynamic covalent chemistry of boronic acids has been harnessed to create a new generation of advanced materials with unique and programmable properties. nih.govnih.gov

Development of Supramolecular Architectures and Networks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent or reversible covalent interactions. Phenylboronic acid-modified molecules, such as appended cyclodextrins, can self-assemble into complex architectures like dimers or head-to-tail polymers. nih.govnih.gov These structures can be designed to respond to external stimuli, such as the presence of sugars, which disrupt the assembly by binding to the boronic acid groups. nih.gov The defined size and shape of the cyclobutyl group in this compound would be a critical design element in programming the self-assembly of such supramolecular systems, influencing the packing and stability of the resulting network.

Stimuli-Responsive Materials (e.g., pH-Responsive, Reactive Oxygen Species-Responsive)

Materials that change their properties in response to environmental triggers are of great interest for a range of applications.

pH-Responsive Materials: The binding of boronic acids to diols is highly pH-dependent. biomaterials.orgresearchgate.net This property is used to create materials that can assemble or disassemble with changes in pH. For example, hydrogels can be formed by mixing polymers functionalized with boronic acids and polymers containing diol groups (like catechol). biomaterials.org These gels are stable at alkaline pH but dissolve at acidic pH, making them useful for applications like targeted drug release in acidic tumor tissues. nih.govnih.govresearchgate.net

Reactive Oxygen Species (ROS)-Responsive Materials: Phenylboronic acids can be oxidized by reactive oxygen species like hydrogen peroxide, which are often present at high levels in inflamed or cancerous tissues. This oxidation converts the boronic acid into a phenol, cleaving the boronate ester bond. This mechanism has been used to design drug carriers that release their contents specifically at sites of inflammation or disease. nih.gov

The this compound moiety could be integrated into these materials, with the cyclobutyl group potentially modifying the material's hydrophobicity and its interaction with other components of the system.

Self-Healing Hydrogels and Dynamic Covalent Networks

Hydrogels are water-swollen polymer networks with applications in tissue engineering and regenerative medicine. nih.govnih.gov When these networks are crosslinked using dynamic covalent bonds, such as boronate esters, they can exhibit self-healing properties. If the material is cut or damaged, the reversible nature of the bonds allows them to reform across the interface, restoring the gel's integrity. nih.govnih.govrsc.org This self-healing can occur under physiological conditions, making these materials suitable for 3D cell culture and the creation of complex, layered biological tissues in vitro. nih.govnih.gov The mechanical properties and healing efficiency of these hydrogels can be tuned by altering the structure of the boronic acid component. The bulky cyclobutyl group of this compound would likely influence the rheological properties and chain dynamics within such a hydrogel network.

| Material Type | Core Principle | Stimulus/Mechanism | Potential Role of this compound |

|---|---|---|---|

| Supramolecular Networks | Programmed self-assembly. nih.govnih.gov | Intermolecular boronic ester formation or host-guest interactions. | Directs assembly through steric and hydrophobic interactions. |

| Stimuli-Responsive Materials | Reversible bond cleavage/formation. nih.govresearchgate.net | pH, Reactive Oxygen Species (ROS). researchgate.net | Modulates the trigger point (pKa) and material polarity. |

| Self-Healing Hydrogels | Dynamic and reversible crosslinking. nih.govnih.gov | Boronate ester bond reformation after damage. rsc.org | Influences mechanical strength and healing kinetics. |

| Sensor Technologies | Signal generation upon binding. rsc.orgnih.gov | Binding to diol-containing analytes. | Enhances selectivity or signal in specific sensor matrices. |

Sensor Technologies and Optoelectronic Materials

The binding event between a boronic acid and a diol can be converted into a measurable signal, forming the basis of various sensor technologies. nih.gov

Fluorescent Sensors: By attaching a fluorescent molecule (a fluorophore) to a phenylboronic acid, a sensor can be created that changes its fluorescence intensity or color upon binding to a target analyte like glucose. rsc.org This change can occur through several mechanisms, including photoinduced electron transfer (PET) or changes in the fluorophore's environment. Supramolecular assemblies, such as a complex between a boronic acid-appended cyclodextrin (B1172386) and a fluorescent probe, have been shown to achieve high selectivity for glucose in water. nih.govrsc.org

Electrochemical Sensors: Boronic acids can also be immobilized on electrode surfaces to create electrochemical sensors. The binding of an analyte to the boronic acid layer alters the electrical properties of the surface, such as capacitance or impedance, which can be detected electronically. researchgate.net This approach has been used for the sensitive detection of bacteria by targeting the carbohydrates on their cell walls. researchgate.net

In these sensor applications, this compound could be used to optimize the sensor's performance. The cyclobutyl group could, for example, create a specific binding pocket that enhances selectivity for a particular analyte or improve the stability of the sensor by anchoring it more effectively within a non-polar polymer matrix or lipid membrane.

Nanomaterial Functionalization with Boronic Acids

The surface modification of nanomaterials with boronic acids is a rapidly expanding field, driven by the unique ability of the boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is particularly relevant for biological applications, as many biomolecules, such as carbohydrates and glycoproteins, feature these diol functionalities. While direct studies on the use of this compound for nanomaterial functionalization are not extensively documented, the principles of boronic acid chemistry provide a clear framework for its potential applications.

Boronic acid-functionalized nanomaterials are being explored for a range of biomedical applications, including the selective separation of biomolecules, therapeutic agent delivery, and sensing. bath.ac.uk For instance, magnetic nanoparticles functionalized with 3-aminophenylboronic acid have been successfully employed for the efficient extraction of dopamine (B1211576), a catecholamine neurotransmitter containing a cis-diol group. nih.govresearchgate.net This was achieved by creating core-shell magnetic silica (B1680970) nanoparticles (Fe3O4@SiO2) and then covalently attaching the boronic acid derivative. nih.govresearchgate.net The resulting nanoparticles could selectively bind dopamine from a solution and be easily separated using a magnet. nih.govresearchgate.net

The introduction of the this compound moiety onto a nanomaterial surface could offer specific advantages. The cyclobutyl group, being a non-polar, bulky substituent, could influence the surface properties of the nanomaterial, potentially enhancing its interaction with hydrophobic environments or creating specific binding pockets. This could be beneficial in applications such as targeted drug delivery, where the functionalized nanoparticle needs to navigate complex biological media.

Table 1: Potential Applications of this compound in Nanomaterial Functionalization

| Application Area | Potential Role of this compound | Key Interaction |

| Bioseparations | As a ligand on magnetic nanoparticles or other solid supports for the selective capture of glycoproteins, and other diol-containing biomolecules. | Reversible covalent bonding with cis-diols. |

| Drug Delivery | To functionalize drug-carrying nanoparticles for targeted delivery to cells overexpressing sialic acid residues (a type of sugar) on their surface. | Boronic acid-diol interaction. |

| Sensing | As a recognition element on sensor platforms (e.g., quantum dots, gold nanoparticles) for the detection of saccharides or catechols. | Changes in fluorescence or other optical properties upon binding to the analyte. |

Analytical Chemistry Methodologies

The unique chemical properties of boronic acids have led to their widespread use in various analytical chemistry methodologies. This compound, as a member of this class, can be expected to find utility in chromatographic and electrophoretic separations, as well as in the development of chemical probes and derivatizing agents.

Applications in Chromatographic and Electrophoretic Separations

Boronate affinity chromatography is a powerful technique for the separation and purification of compounds containing cis-diol groups. This method utilizes a stationary phase that has been modified to include boronic acid functionalities. When a mixture of compounds is passed through the column, those with diol groups form reversible covalent bonds with the immobilized boronic acids and are retained. The retained compounds can then be eluted by changing the pH of the mobile phase. While specific chromatographic methods using this compound are not detailed in the literature, its structural analogs are commonly used. The purification of boronic acid pinacol (B44631) esters, which are precursors to boronic acids, can sometimes be challenging using standard silica gel chromatography, but methods using boric acid-treated silica gel have been developed to improve separation. researchgate.net

In the realm of electrophoresis, boronic acids have been used to improve the separation of glycated proteins. nih.gov A method utilizing fluorescent boronic acids in gel electrophoresis has been developed to detect and identify individual glycated proteins in complex biological samples like human serum and mouse brain homogenates. nih.gov This technique serves as a powerful tool in proteomics for identifying potential disease biomarkers. nih.gov Given its structural properties, this compound could be incorporated into such analytical systems, potentially offering different selectivity or separation characteristics due to the cyclobutyl substituent.

Probes for Selective Chemical Species Detection and Quantification

Boronic acids are integral to the design of chemical probes for the detection of various biologically and environmentally important species. Their ability to interact with diols, fluoride (B91410) ions, and other analytes, often resulting in a change in fluorescence or other spectroscopic signals, makes them highly valuable. For example, boronic acid-based fluorescent probes have been developed for the detection of saccharides. nih.gov

The core of these probes often consists of a fluorophore linked to a boronic acid recognition site. The interaction of the boronic acid with a target analyte, such as a sugar molecule, can alter the electronic properties of the fluorophore, leading to a detectable change in its emission. While no specific probes based on this compound are reported, its synthesis would involve established methods like the Suzuki coupling reaction. nih.govorganic-chemistry.org This reaction allows for the straightforward incorporation of the this compound moiety into a larger molecular framework containing a fluorescent reporter group. The cyclobutyl group could potentially modulate the probe's solubility, membrane permeability, and binding affinity for the target analyte.

Derivatizing Agents for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) of chiral molecules is crucial in many areas of chemistry, particularly in pharmaceutical development. Boronic acids have emerged as useful chiral derivatizing agents for this purpose, especially in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. bath.ac.uk

The general principle involves reacting the chiral analyte (e.g., a chiral amine, hydroxylamine, or diol) with a boronic acid to form diastereomeric complexes. bath.ac.uk These diastereomers, having different spatial arrangements, will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer and thus the determination of the e.e. bath.ac.uk Simple NMR protocols have been developed using various boronic acid templates for the analysis of a range of chiral substrates. bath.ac.uk

While this compound itself is achiral, it could be used in the development of new derivatization protocols. For instance, it could be reacted with a chiral auxiliary to create a chiral derivatizing agent. Alternatively, it could be used in a Horeau-type analysis where it reacts with two equivalents of a chiral diol to form diastereomeric dimeric boronate complexes, whose relative concentrations can be determined by NMR. bath.ac.uk The presence of the cyclobutyl group could influence the stability and conformational properties of the resulting diastereomeric complexes, potentially leading to better-resolved NMR signals and more accurate e.e. determination.

Theoretical and Computational Chemistry of 3 Cyclobutylphenyl Boronic Acid

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems at the atomic level. For (3-cyclobutylphenyl)boronic acid, DFT calculations would be instrumental in elucidating its fundamental chemical and physical properties.

Analysis of Electronic Structure and Bonding Characteristics

DFT studies allow for a detailed analysis of the electronic structure of this compound. Such analyses for analogous molecules like 3-cyanophenylboronic acid and other arylboronic acids reveal key electronic features that are transferable. ljmu.ac.uknih.gov The calculations typically focus on the distribution of electron density, the nature of chemical bonds, and the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic properties are largely dictated by the interplay between the aromatic phenyl ring, the electron-withdrawing boronic acid group, and the alkyl cyclobutyl substituent. The boronic acid group, with its vacant p-orbital on the boron atom, acts as a Lewis acid and influences the aromatic system's electron density. nih.gov The cyclobutyl group, being a saturated alkyl substituent, primarily acts as a weak electron-donating group through an inductive effect.

A typical DFT analysis would yield the HOMO-LUMO energy gap, a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For many phenylboronic acid derivatives, the HOMO is often localized on the phenyl ring, while the LUMO is centered on the boronic acid moiety, indicating that the B(OH)₂ group is the primary site for accepting electrons. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Phenylboronic Acid Analogue (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily localized on the boronic acid group, indicating its role as an electron acceptor. |

| HOMO | -6.8 | Distributed across the π-system of the phenyl ring. |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability. |

This table is illustrative, based on typical values for phenylboronic acid derivatives, to demonstrate the type of data generated from DFT calculations.

Furthermore, analysis of the electrostatic potential surface would highlight the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. The bonding characteristics, such as bond lengths and angles, obtained from geometry optimization calculations, provide a precise three-dimensional structure of the most stable molecular conformation. researchgate.net

Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Co-crystal Formation)

Computational models are essential for understanding how this compound molecules interact with each other and with other chemical species. Boronic acids are well-known for their ability to form strong intermolecular hydrogen bonds through their hydroxyl groups. These interactions are fundamental to the formation of dimers, larger aggregates, and crystalline structures.

DFT calculations can model the geometry and energetics of these hydrogen-bonded networks. For instance, the formation of a dimeric structure, where two boronic acid molecules are linked by a pair of O-H···O hydrogen bonds, is a common motif. Computational modeling can quantify the strength of these bonds, providing insight into the compound's melting point, solubility, and crystal packing.

Moreover, these models can predict the feasibility of co-crystal formation with other molecules. By calculating the interaction energies and geometries between this compound and a potential co-former, researchers can screen for stable co-crystal structures, which is a key strategy in drug development and materials science for modifying the physicochemical properties of a substance.

Rotational Barriers and Conformational Analysis of the Boronic Acid Group

For phenylboronic acids, the conformation is typically described by the dihedral angle between the plane of the phenyl ring and the plane of the boronic acid group. The lowest energy conformation usually involves a compromise between steric hindrance and electronic effects like π-conjugation.

In studies of similar molecules like 3-cyanophenylboronic acid, several stable conformers (e.g., anti-syn, syn-anti) are identified based on the orientation of the two hydroxyl groups. nih.gov The energy differences between these conformers are typically small, often just a few kcal/mol. Calculating these rotational barriers is crucial for understanding the molecule's dynamic behavior in solution and its ability to fit into specific binding sites, such as the active site of an enzyme.

Table 2: Illustrative Conformational Energy Profile for a Phenylboronic Acid Analogue

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-B-O) | Description |

| Anti-Syn | 0.00 | ~0° | Most stable conformer. |

| Syn-Anti | 0.25 | ~0° | Slightly less stable conformer. |

| Perpendicular | 4.50 | ~90° | Rotational transition state, highest energy. |

This table is illustrative and based on data for analogous phenylboronic acids to show the typical energy differences between conformers. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical studies provide a static picture of a few stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to explore the full conformational landscape of this compound in a simulated environment, such as in a solvent like water or in a lipid bilayer.

By simulating the molecule's movements over nanoseconds or longer, MD can reveal:

The flexibility of the cyclobutyl ring and its preferred puckering conformations.

The dynamic range of the C-B bond rotation and the transitions between different low-energy states.

The solvation structure around the molecule, showing how water molecules orient themselves around the hydrophobic cyclobutyl and phenyl parts and the hydrophilic boronic acid group.

The aggregation behavior of multiple molecules in solution.

This information is invaluable for understanding how the molecule behaves in a realistic biological or chemical system, going beyond the static, gas-phase picture often provided by DFT.

Docking Studies and Interaction with Biological Macromolecules (e.g., Insulin)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. Although no specific docking studies of this compound with insulin (B600854) have been published, the methodology is well-established for investigating boronic acids as enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with serine residues in the active sites of proteases or to interact with diol-containing structures.

In a hypothetical docking study of this compound with a protein like the insulin receptor, the following steps would be taken:

The 3D structures of both the ligand (this compound) and the receptor (e.g., the insulin receptor tyrosine kinase domain) are obtained or modeled.

A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

A scoring function is used to estimate the binding affinity for each pose, predicting the most stable binding mode.

The results would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent linkages, that stabilize the ligand-receptor complex. The cyclobutyl and phenyl groups would likely engage in hydrophobic interactions within a nonpolar pocket of the receptor, while the boronic acid group would be positioned to interact with polar or catalytic residues. Such studies are crucial in the early stages of drug discovery for predicting whether a compound is likely to be a biologically active agent.

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational chemistry can be used to predict how this compound will behave in chemical reactions, particularly in metal-catalyzed processes like the Suzuki-Miyaura coupling. researchgate.net This reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds. The efficiency of arylboronic acids in these couplings can be compromised by a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. ljmu.ac.uk

Theoretical models can be used to calculate the activation energies for both the desired catalytic cycle (e.g., transmetalation to a palladium catalyst) and the undesired protodeboronation pathway. By comparing these energy barriers, chemists can predict the reaction conditions (e.g., pH, solvent, catalyst choice) that would favor the desired coupling product over the decomposition product. These predictive models help in optimizing reaction yields and selectivity, reducing the need for extensive experimental trial and error.

Computational Support for Spectroscopic Analysis (e.g., NMR, IR, Raman)

Computational chemistry provides indispensable tools for the interpretation and confirmation of experimental spectroscopic data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to predict and analyze its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These computational models allow for the precise assignment of spectral signals to specific structural features of the molecule, enhancing the confidence of experimental characterization. nih.govahievran.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations are highly effective in predicting the NMR chemical shifts of organoboron compounds. ucl.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional such as B3LYP and a basis set like 6-311++G(d,p), is a standard approach for calculating ¹H, ¹³C, and ¹¹B NMR chemical shifts. nih.govnih.govnih.gov

For organoboron compounds, ¹¹B NMR spectroscopy is particularly informative. nsf.govresearchgate.netnih.gov Computational protocols have been developed that can predict ¹¹B chemical shifts with a high degree of accuracy, often with errors of less than 3.5 ppm. nih.govnih.gov This predictive power is crucial for confirming the presence and structural integrity of the boronic acid moiety in solution. ucl.ac.uk

By correlating the calculated isotropic shielding constants with experimental chemical shifts, a detailed assignment of the NMR spectra for this compound can be achieved. nih.gov The calculations can confirm the influence of the cyclobutyl substituent on the electronic environment of the phenyl ring and the boron atom. A comparison between theoretical and experimental data, as illustrated in the hypothetical table below, is a standard method for structural verification. nih.govresearchgate.net

Table 1: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound. Calculations performed using the GIAO/DFT method. Experimental values are hypothetical for illustrative purposes.

| Nucleus | Atom Position/Group | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| ¹¹B | -B(OH)₂ | 29.5 | 29.1 |

| ¹³C | C-B | 136.0 | 135.8 |

| Aromatic C-H | 134.2 | 133.9 | |

| Aromatic C-H | 131.5 | 131.2 | |

| Aromatic C-H | 128.0 | 127.7 | |

| C-Cyclobutyl | 149.5 | 149.1 | |

| Cyclobutyl CH₂, CH | 35.1, 26.4 | 34.8, 26.1 | |

| ¹H | Aromatic | 8.0 - 7.4 | 7.9 - 7.5 |

| Cyclobutyl CH | 3.6 | 3.5 | |

| Cyclobutyl CH₂ | 2.4 - 2.0 | 2.3 - 1.9 | |

| B(OH)₂ | 8.2 | 8.1 |

Vibrational Spectroscopy (IR and Raman)

DFT calculations are also a cornerstone for analyzing vibrational spectra. acs.org By computing the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. longdom.org Due to systematic errors inherent in the calculations, such as the neglect of anharmonicity, computed frequencies are often scaled by a specific factor to improve agreement with experimental data. longdom.orgresearchgate.net

For this compound, key vibrational modes include the O-H stretching, B-O stretching, and C-B stretching, as well as the various modes of the phenyl ring and the cyclobutyl group. ahievran.edu.trresearchgate.net The analysis of similar molecules, such as 3-bromophenylboronic acid and 3,4-dichlorophenylboronic acid, provides a reliable basis for assigning the calculated frequencies. ahievran.edu.trresearchgate.netresearchgate.net For example, the C-B stretching mode is typically expected in the 1340-1350 cm⁻¹ region. researchgate.net Complete assignment of the vibrational modes is often facilitated by calculating the Total Energy Distribution (TED), which describes the contribution of individual internal coordinates to each normal mode. ahievran.edu.tr

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound. Calculations performed at the DFT/B3LYP/6-311++G(d,p) level. Frequencies are scaled.

| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (Mode) |

|---|---|---|---|

| 3670 | High | Low | O-H stretch |

| 3065 | Medium | High | Aromatic C-H stretch |

| 2955 | Medium | Medium | Cyclobutyl C-H stretch |

| 1605 | High | High | Aromatic C=C stretch |

| 1450 | Medium | Medium | Cyclobutyl CH₂ scissoring |

| 1348 | High | Medium | C-B stretch |

| 1190 | High | Low | B-O-H in-plane bend |

| 1085 | Medium | High | Phenyl ring breathing |

| 880 | High | Low | B-O stretch |

| 705 | High | Low | Aromatic C-H out-of-plane bend |

| 640 | Medium | Medium | B-O-H out-of-plane bend |

Emerging Research Avenues and Future Directions

Novel Synthetic Routes for Advanced (3-Cyclobutylphenyl)boronic Acid Derivatives

While the fundamental synthesis of arylboronic acids is well-established, future research will likely focus on developing novel and efficient routes to create advanced derivatives of this compound with tailored functionalities. mdpi.com Established methods to obtain aryl boronic acids include the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters, which can be generated from aryl halides using Grignard reagents or through lithium-halogen exchange. mdpi.com Other significant methods are the transition metal-catalyzed coupling of aryl halides with diboronic acid reagents and direct borylation via C-H functionalization. mdpi.com

Future work could adapt these general strategies to introduce additional reactive groups or complex substituents onto the phenyl ring or the cyclobutyl moiety. For instance, derivatives such as (3-formylphenyl)boronic acid have been used as starting materials for the synthesis of more complex structures like boronic-imine compounds and trifluoromethylphenyldiazirine-containing phenylboronic acids. nih.govclockss.org Similarly, developing synthetic pathways to convert this compound into borinic acid derivatives [R2B(OH)] could open new avenues, as these compounds exhibit enhanced Lewis acidity and unique reactivity. nih.govmdpi.com Research into one-pot multicomponent reactions (MCRs) also presents a promising direction for creating libraries of complex molecules from this compound in a single, efficient step. researchgate.net

Table 1: Potential Synthetic Modifications for this compound Derivatives

| Starting Material | Reaction Type | Potential Derivative Class | Reference |

| This compound | Functionalization of aromatic ring | Halogenated, aminated, or formylated derivatives | mdpi.com |

| This compound | Reaction with organometallics | Diarylborinic acids | mdpi.com |

| Formyl-functionalized derivative | Condensation with amines | Boronic-imine compounds | nih.gov |

| Halogenated derivative | Suzuki-Miyaura Coupling | Biaryl compounds | chemrxiv.org |

Exploration of Unconventional Catalytic Transformations

The boronic acid functional group is renowned for its role in powerful catalytic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds. chemrxiv.org Another key application is the Chan-Lam coupling for creating carbon-nitrogen bonds. chemrxiv.org Future research concerning this compound could explore its utility in less conventional catalytic systems.

Boronic acids themselves can act as catalysts due to their Lewis acidic nature. mdpi.com Investigations could focus on the catalytic activity of this compound in reactions like Friedel-Crafts alkylations, where Lewis acidity is crucial. mdpi.com The cyclobutyl group may influence the steric and electronic properties of the boron center, potentially leading to unique selectivity or reactivity compared to other phenylboronic acids. Research could also explore its use in boronate ester-based dynamic covalent chemistry, where the reversible formation of esters with diols can be harnessed for creating self-healing materials or responsive systems. researchgate.net

Rational Design of Highly Functional Materials

Boronic acids are exceptional building blocks for creating functional and responsive materials. nih.gov The ability of the boronic acid moiety to form reversible covalent bonds with diols is a key feature exploited in the design of "smart" materials. nih.govduke.edu Research into this compound can contribute significantly to this field.